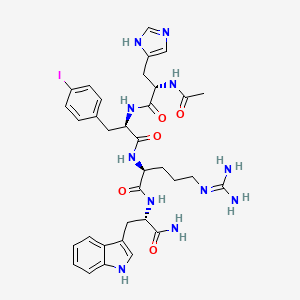
Ac-His-DPhe(pI)-Arg-Trp-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-His-DPhe(pI)-Arg-Trp-NH2 is a tetrapeptide compound that has been studied for its interactions with melanocortin receptors, particularly the melanocortin 3 receptor (MC3R) and melanocortin 4 receptor (MC4R). These receptors are involved in various biological pathways, including energy homeostasis, pigmentation, and steroidogenesis .
Preparation Methods
The synthesis of Ac-His-DPhe(pI)-Arg-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Ac-His-DPhe(pI)-Arg-Trp-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.
Substitution: Substitution reactions can occur at the histidine residue, where the imidazole ring can be modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
Ac-His-DPhe(pI)-Arg-Trp-NH2 has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is studied for its role in modulating melanocortin receptors, which are involved in energy homeostasis and pigmentation.
Medicine: Research focuses on its potential therapeutic applications in treating metabolic disorders and obesity by targeting MC3R and MC4R.
Mechanism of Action
Ac-His-DPhe(pI)-Arg-Trp-NH2 exerts its effects by binding to melanocortin receptors, particularly MC3R and MC4R. The binding of the peptide to these receptors activates intracellular signaling pathways that regulate energy homeostasis and appetite. The Arg-DPhe motif in the peptide is crucial for its selective activation of MC3R over MC4R, leading to different physiological responses .
Comparison with Similar Compounds
Similar compounds to Ac-His-DPhe(pI)-Arg-Trp-NH2 include other melanocortin receptor ligands such as:
Ac-His-DPhe-Arg-Trp-NH2: A closely related tetrapeptide with similar receptor binding properties.
Ac-His-DPhe(pI)-Arg-Tic-NH2: Another tetrapeptide that has been modified at the DPhe position to enhance selectivity for MC3R.
Ac-His-DPhe-Arg-Trp-NH2 analogs: Various analogs with modifications at different positions to study structure-activity relationships. The uniqueness of this compound lies in its selective activation of MC3R, making it a valuable tool for studying this receptor’s role in metabolic regulation.
Properties
Molecular Formula |
C34H42IN11O5 |
|---|---|
Molecular Weight |
811.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-iodophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C34H42IN11O5/c1-19(47)43-29(15-23-17-39-18-42-23)33(51)46-28(13-20-8-10-22(35)11-9-20)32(50)44-26(7-4-12-40-34(37)38)31(49)45-27(30(36)48)14-21-16-41-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,41H,4,7,12-15H2,1H3,(H2,36,48)(H,39,42)(H,43,47)(H,44,50)(H,45,49)(H,46,51)(H4,37,38,40)/t26-,27-,28+,29-/m0/s1 |
InChI Key |
OBADRSUMIBIHEX-FKWFRFQNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)I)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)I)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


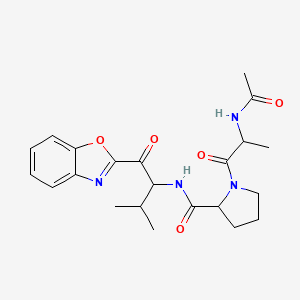
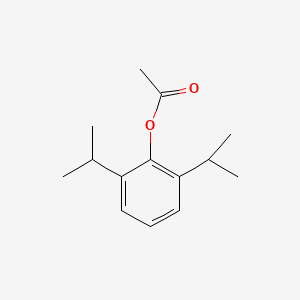
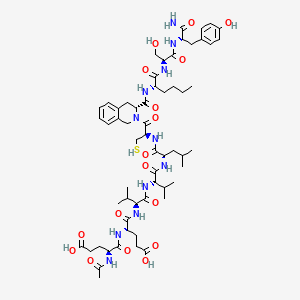
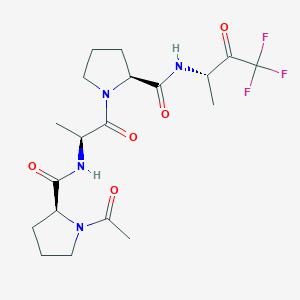
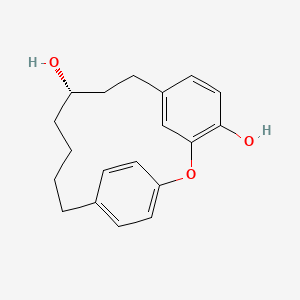
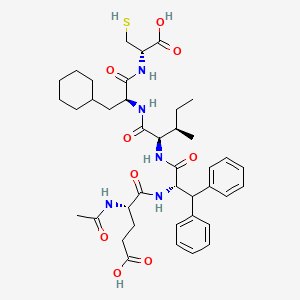
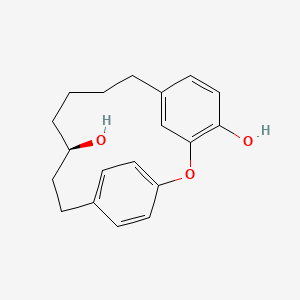
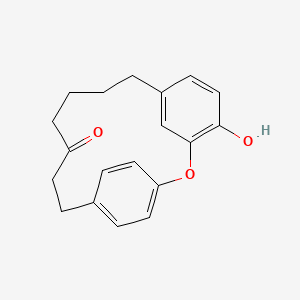
![Ac-I[CV(Bpa)QDWGAHRC]T](/img/structure/B10846295.png)
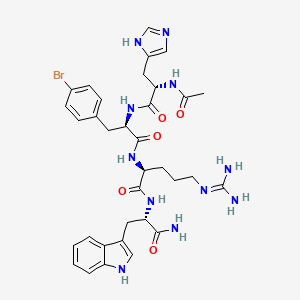
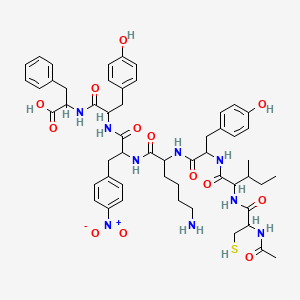
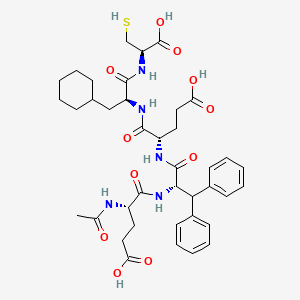
![Ac-I[CVHQDWGHHRC]T-NH2](/img/structure/B10846326.png)
![Ac-I[CVSQDWGHHRC]T-NH2](/img/structure/B10846329.png)
